3-Ethoxy-4-methoxytoluene

Descripción

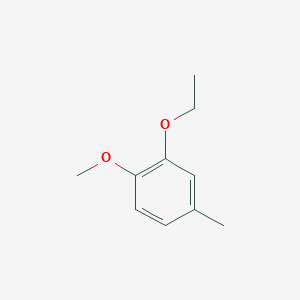

3-Ethoxy-4-methoxytoluene is a substituted toluene derivative featuring ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. This compound belongs to the family of alkoxy-substituted toluenes, which are widely utilized in organic synthesis, pharmaceuticals, and material science due to their tunable electronic and steric properties. Such methods typically yield high purity (e.g., 95–98% yields for related tosylates) and are characterized by NMR and mass spectrometry for structural confirmation .

Propiedades

IUPAC Name |

2-ethoxy-1-methoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-12-10-7-8(2)5-6-9(10)11-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYCGPXAPUFTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-methoxytoluene typically involves the alkylation of 4-methoxytoluene with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethoxy-4-methoxytoluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 3-ethoxy-4-methoxybenzaldehyde or 3-ethoxy-4-methoxybenzoic acid.

Reduction: Formation of simpler hydrocarbons like ethylbenzene derivatives.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-Ethoxy-4-methoxytoluene is synthesized through various chemical processes that often involve the modification of existing aromatic compounds. The compound's structure consists of an ethoxy group and a methoxy group attached to a toluene backbone, contributing to its unique chemical properties.

Research has indicated that this compound exhibits significant biological activity, particularly in the context of anti-inflammatory and immunomodulatory effects.

Anti-inflammatory Applications

- The compound has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. Its ability to modulate tumor necrosis factor (TNF) production suggests it could play a role in managing chronic inflammatory conditions .

Pharmacological Studies

- In preclinical studies, derivatives of this compound have been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, compounds derived from this structure have been tested for their efficacy in reducing inflammation in animal models .

Therapeutic Potential

The therapeutic potential of this compound extends into several areas:

Drug Development

- The compound is being explored as an intermediate in the synthesis of more complex molecules with enhanced biological activity. For example, it serves as a precursor for developing immunomodulators that target specific inflammatory pathways .

Clinical Trials and Research

- Ongoing research includes evaluating the efficacy of this compound derivatives in clinical settings for treating conditions like psoriasis and other autoimmune disorders. Early-stage clinical trials are assessing its safety and effectiveness .

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in TNF levels in rheumatoid arthritis models. |

| Study B | Synthesis optimization | Developed a more efficient synthetic route using chiral auxiliaries leading to higher yields of active enantiomers. |

| Study C | Drug efficacy | Evaluated the therapeutic effects on psoriasis patients showing promising results in reducing symptoms. |

Mecanismo De Acción

The mechanism of action of 3-Ethoxy-4-methoxytoluene involves its interaction with specific molecular targets and pathways. The ethoxy and methoxy groups influence the compound’s reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, affecting the compound’s behavior in various chemical and biological systems .

Comparación Con Compuestos Similares

Table 1: Comparison of Key Properties

Key Findings:

3-Iodo-4-methoxytoluene’s iodine substituent enables participation in cross-coupling reactions, a property absent in ethoxy/methoxy analogs . Tosylates (e.g., 4-methoxyphenyl tosylate) act as superior leaving groups, facilitating efficient synthesis of ethers and amines .

Solubility and Stability :

- Ethoxy groups introduce higher hydrophobicity compared to methoxy, affecting solubility in polar solvents.

- Deuterated analogs (e.g., 3-Methoxytoluene-d₃ ) exhibit similar chemical behavior but distinct spectroscopic profiles, critical for isotopic tracing .

Synthetic Utility :

- Compounds with oligo(ethylene glycol) chains (e.g., methoxy-oligo(ethylene glycol)-tosylates) demonstrate enhanced water solubility, advantageous in drug delivery systems .

- 2-(3-Methoxyphenyl)ethylamine serves as a building block for bioactive molecules, highlighting the versatility of methoxy-toluene derivatives .

Spectroscopic and Analytical Data

Structural confirmation of alkoxy-toluenes relies on NMR and mass spectrometry:

- ¹H-NMR : Ethoxy groups (δ ~1.3–1.5 ppm for –CH₃; δ ~3.4–4.0 ppm for –OCH₂–) and methoxy groups (δ ~3.3–3.5 ppm) produce distinct splitting patterns .

- ESI-MS : High-resolution mass spectrometry (HRMS) data for related compounds (e.g., [M+H]+ = 319.1222 for C₁₄H₂₃O₆S) ensure precise molecular weight validation .

Actividad Biológica

3-Ethoxy-4-methoxytoluene, also known by its CAS number 52711-91-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and applications in various medical contexts, particularly focusing on its role in inflammatory diseases and other therapeutic areas.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a toluene ring. Its chemical structure can be represented as follows:

The synthesis of this compound typically involves processes that modify toluene derivatives through alkylation and etherification techniques. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound and its derivatives, which are crucial for pharmaceutical applications .

Anti-inflammatory Activity

One of the primary areas of research surrounding this compound is its anti-inflammatory properties. Studies have indicated that compounds related to this structure can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This inhibition suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Table 1: Inhibitory Effects on TNF-α Production

Clinical Applications

A notable case study involved the use of compounds derived from this compound in treating psoriasis. The (+) enantiomer of a related compound has entered clinical trials due to its ability to modulate immune responses effectively . This highlights the potential for developing targeted therapies based on the biological activity of this compound.

In Vivo Studies

In vivo studies have demonstrated that certain derivatives exhibit significant anti-inflammatory effects in animal models. For instance, compounds were administered to mice with induced arthritis, resulting in reduced swelling and inflammation markers compared to control groups . These findings support further exploration into the therapeutic applications of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-4-methoxytoluene in laboratory settings?

- Methodological Answer : A viable approach involves alkylation of 4-methoxytoluene derivatives using ethoxy-group precursors. For example, copper-catalyzed coupling reactions under inert conditions (e.g., isoquinoline as a diluent and copper(I) halides as catalysts) at 100–200°C can achieve selective ethoxylation . Optimize molar ratios (e.g., 1–1.2 equivalents of ethoxy donor per substrate) to minimize side products. Post-reaction purification via fractional distillation or column chromatography is recommended.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in tightly sealed containers in a cool, dark, and well-ventilated area, away from oxidizing agents . Use explosion-proof equipment and static discharge prevention measures during handling. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and flame-resistant lab coats, is mandatory. Monitor vapor exposure with local exhaust ventilation .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- GC Analysis : Determine purity (>98%) using gas chromatography with flame ionization detection (GC-FID), as validated for structurally similar methoxytoluene derivatives .

- NMR Spectroscopy : Employ H and C NMR to confirm substitution patterns (e.g., ethoxy at C3, methoxy at C4).

- Mass Spectrometry : High-resolution MS (HRMS) or EI-MS can verify molecular weight (e.g., CHO) and fragmentation patterns .

Advanced Research Questions

Q. How can side reactions be minimized during the ethoxylation of 4-methoxytoluene derivatives?

- Methodological Answer : Side reactions (e.g., over-alkylation or ether cleavage) are mitigated by:

- Using anhydrous conditions to prevent hydrolysis.

- Optimizing catalyst loading (e.g., 1–50 g copper per mole substrate) and reaction time to avoid excessive heating .

- Introducing bulky ligands (e.g., isoquinoline) to sterically hinder undesired pathways .

- Monitoring reaction progress via TLC or in-situ FTIR to terminate at optimal conversion.

Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale?

- Methodological Answer : Key challenges include:

- Heat dissipation : Exothermic reactions at scale require jacketed reactors with precise temperature control (100–200°C range) .

- Catalyst recovery : Heterogeneous copper catalysts (e.g., CuO/CuBr) enable easier separation than homogeneous variants.

- Solvent volume reduction : Replace high-volume diluents (e.g., isoquinoline) with greener solvents (e.g., DME) while maintaining reaction efficiency .

Q. How do researchers address contradictory data in the spectral characterization of methoxy/ethoxy-substituted toluenes?

- Methodological Answer : Contradictions (e.g., overlapping NMR peaks) are resolved by:

- 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations unambiguously.

- Isotopic labeling : Deuterated analogs (e.g., α,α,α-d-methoxytoluene) simplify signal interpretation .

- Computational modeling : DFT calculations predict chemical shifts and validate experimental data .

Safety and Regulatory Considerations

Q. What toxicological precautions are necessary when working with this compound?

- Methodological Answer : While specific toxicity data for this compound is limited, assume acute toxicity similar to 3-Methoxytoluene (e.g., murine LD >500 mg/kg) . Implement:

- Fume hoods for all procedures generating vapors.

- Emergency protocols : Immediate decontamination of skin/eyes with water and medical consultation for exposure .

- Waste disposal : Adhere to EPA/OSHA guidelines for halogenated solvent mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.